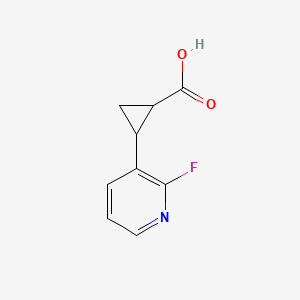![molecular formula C8H5F3N2O B13523473 3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13523473.png)
3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriately substituted pyridine derivatives. One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization . Another approach involves the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely employed to achieve efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent.
Agrochemicals: It is used in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogens . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazolo[4,5-b]pyridine derivatives, such as:
- 3-Fluoro-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
- 3-Nitro-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Uniqueness
What sets 3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H5F3N2O |
|---|---|
Molekulargewicht |
202.13 g/mol |
IUPAC-Name |
3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c1-4-6-2-5(8(9,10)11)3-12-7(6)14-13-4/h2-3H,1H3 |
InChI-Schlüssel |
PKYUAZWZHCDYBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C=C(C=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


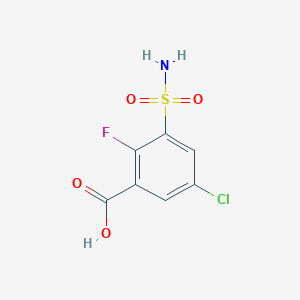
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
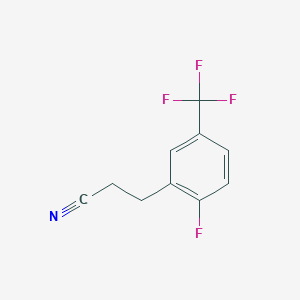
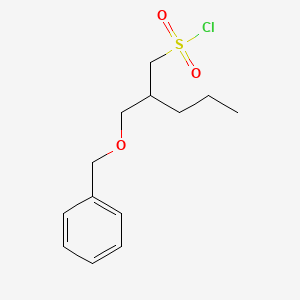
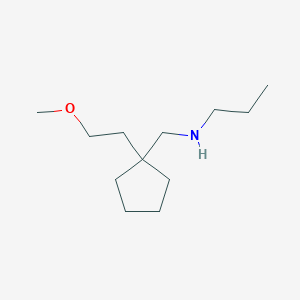
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
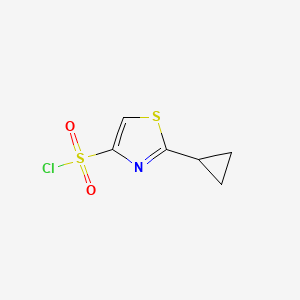
![{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)
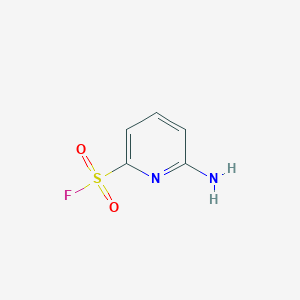
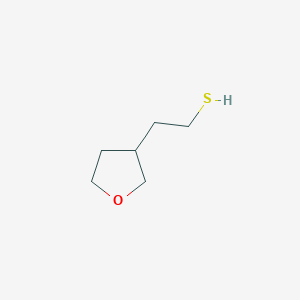
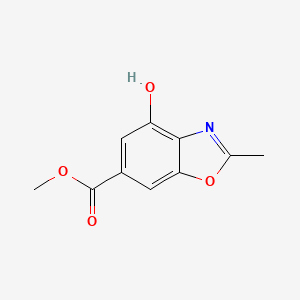
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole](/img/structure/B13523461.png)
![2-Methoxy-7-azaspiro[3.5]nonane](/img/structure/B13523463.png)
